Product packaging for 2,3-Dihydrobenzofuran-2-carbothioamide(Cat. No.:)

2,3-Dihydrobenzofuran-2-carbothioamide

Cat. No.: B13588005
M. Wt: 179.24 g/mol
InChI Key: ROSGKELESFMVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrobenzofuran-2-carbothioamide (CAS 368423-55-6) is a synthetic derivative based on the 2,3-dihydrobenzofuran scaffold, a structure recognized as a privileged framework in medicinal chemistry . This compound features a carbothioamide functional group at the C2 position, offering a distinct pharmacophore for structure-activity relationship (SAR) studies and molecular diversification. The 2,3-dihydrobenzofuran core is a rigid heterocyclic structure known for its significant biological relevance and is found in numerous natural products and bioactive molecules . Researchers are increasingly exploring this scaffold for developing new therapeutic agents due to its diverse pharmacological potential. Analogous structures have demonstrated a wide spectrum of biological activities in scientific literature, including anti-inflammatory , anticancer , and antimicrobial properties . The incorporation of the thiocarbonyl group in this compound makes it a valuable intermediate for chemists engaged in the design and synthesis of novel compounds for high-throughput screening and lead optimization campaigns in drug discovery. Applications: This compound is suited for use as a key synthetic intermediate or a building block in organic chemistry and pharmaceutical research. It can be utilized to explore new chemical space in combinatorial chemistry, develop structure-activity relationship (SAR) profiles for bioactive molecule libraries, and investigate the mechanism of action of dihydrobenzofuran-based therapeutics. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B13588005 2,3-Dihydrobenzofuran-2-carbothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-2-carbothioamide

InChI

InChI=1S/C9H9NOS/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8H,5H2,(H2,10,12)

InChI Key

ROSGKELESFMVHN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=S)N

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydrobenzofuran 2 Carbothioamide and Analogous Structures

Construction of the 2,3-Dihydrobenzofuran (B1216630) Core

The formation of the 2,3-dihydrobenzofuran ring system is a critical step in the synthesis of the target compound and its derivatives. Various methodologies have been developed, with a strong emphasis on transition metal-catalyzed cyclization and annulation reactions, which offer high efficiency and control over the molecular architecture.

Transition Metal-Catalyzed Cyclization and Annulation Reactions to Dihydrobenzofurans

Transition metal catalysis provides a versatile platform for the synthesis of 2,3-dihydrobenzofurans, enabling the formation of carbon-carbon and carbon-oxygen bonds with high precision. Metals such as palladium, copper, rhodium, and nickel have been extensively utilized to catalyze a range of cyclization and annulation reactions, leading to the desired heterocyclic core from readily available starting materials. researchgate.netnih.gov

Palladium catalysis is a cornerstone in the synthesis of 2,3-dihydrobenzofurans, with several distinct strategies being developed. One prominent method involves the palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors, which has proven effective for assembling biomedically relevant scaffolds. nih.gov For instance, the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters can be achieved using a palladium catalyst. nih.gov

Another powerful approach is the palladium-catalyzed cascade cyclization of alkenyl ethers with alkynyl oxime ethers, which allows for the construction of complex poly-heterocyclic systems containing the 2,3-dihydrobenzofuran moiety. nih.govnih.govorganic-chemistry.org This method is characterized by its excellent regio- and chemoselectivity. nih.govnih.govorganic-chemistry.org The annulation of 1,3-dienes with o-iodoaryl acetates, catalyzed by palladium, also offers an efficient and stereoselective route to biologically interesting dihydrobenzofurans. rsc.orgnih.gov The proposed mechanism for this transformation involves the oxidative addition of the aryl iodide to Pd(0), followed by syn-addition to the diene, intramolecular coordination, hydrolysis, and reductive elimination to regenerate the catalyst. rsc.orgnih.gov

Furthermore, enantioselective palladium-catalyzed reactions have been developed to produce chiral 2,3-dihydrobenzofurans. For example, a Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes using a Pd/TY-Phos catalyst provides chiral products with excellent regio- and enantiocontrol. nih.gov Additionally, intramolecular Heck-Matsuda reactions have been employed for the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. rsc.org

Reaction TypeStarting MaterialsCatalyst SystemKey Features
Oxidative CyclizationO-aryl cyclic vinylogous estersPalladium(II) acetateDehydrogenative intramolecular arylation. nih.gov
Cascade CyclizationAlkenyl ethers, alkynyl oxime ethersPd(OAc)₂, CuCl₂Construction of poly-heterocyclic scaffolds. nih.govnih.govorganic-chemistry.org
Annulation1,3-dienes, o-iodoaryl acetatesPd(0)General, regioselective, and stereoselective. rsc.orgnih.gov
Enantioselective Heck/Tsuji-Trosto-bromophenols, 1,3-dienesPd/TY-PhosExcellent regio- and enantiocontrol. nih.gov
Intramolecular C(sp³)–H and C(sp²)–H couplingAlkyl phenyl ethersPd catalyst, 1,4-dibenzoquinone, AgOAc, LiOAcModerate to excellent yields. researchgate.netresearchgate.net

Copper catalysis has been effectively employed in the synthesis of dihydrobenzofuran derivatives through various tandem cyclization strategies. One notable example is the copper-catalyzed N-alkenylation and sequential nih.govnih.gov-rearrangement of aryloxyamines with alkenyl boronic acids, which yields 2-amino-2,3-disubstituted dihydrobenzofurans with high diastereoselectivity under mild conditions. rsc.org Another approach involves a copper-catalyzed three-component tandem cyclization of terminal alkynes, salicylaldehydes, and indoles to produce indole-benzofuran bis-heterocycles. rsc.org This reaction proceeds through a sequential pathway of A3 coupling, 1,4-conjugate addition, and 5-exo-dig cyclization. rsc.org

Furthermore, copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been developed, although this leads to benzo[d] nih.govrsc.orgthiazin-2-yl phosphonates, showcasing the versatility of copper in tandem reactions for heterocycle synthesis. The synthesis of benzofurans, the oxidized counterpart of dihydrobenzofurans, can be achieved via a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.

Reaction TypeStarting MaterialsCatalyst SystemProductKey Features
N-Alkenylation/ nih.govnih.gov-RearrangementAryloxyamines, Alkenyl boronic acidsCopper catalyst2-Amino-2,3-disubstituted dihydrobenzofuransHigh diastereoselectivity, mild conditions. rsc.org
Three-Component Tandem CyclizationTerminal alkynes, Salicylaldehydes, IndolesCopper catalystIndole-benzofuran bis-heterocyclesOne-pot synthesis, broad substrate versatility. rsc.org
Aerobic Oxidative CyclizationPhenols, AlkynesCopper catalystPolysubstituted benzofuransOne-pot procedure, regioselective.

Rhodium catalysis has proven to be a powerful tool for the synthesis of 2,3-dihydrobenzofuran derivatives, primarily through C-H activation and annulation strategies. researchgate.net A notable method involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3 + 2] annulation with various coupling partners. researchgate.netresearchgate.net For instance, the reaction with 2-alkenylphenols in the presence of a base additive like Zn(OAc)₂ leads to 2,3-dihydrobenzofurans in excellent yields. researchgate.net Similarly, coupling with alkylidenecyclopropanes, which undergo ring-opening, also affords dihydrobenzofuran derivatives. researchgate.netresearchgate.net

Another elegant rhodium-catalyzed approach is the asymmetric synthesis of fluoroalkyl 2,3-disubstituted dihydrobenzofurans through the insertion of carbene precursors into C(sp³)–H bonds, which proceeds with remarkable diastereoselectivity and enantioselectivity. researchgate.net Furthermore, intramolecular C-H insertion reactions of α-imino rhodium carbenes, generated from N-sulfonyl-1,2,3-triazoles, provide a facile route to 2,3-dihydrobenzofuran skeletons.

Reaction TypeStarting MaterialsCatalyst SystemKey Features
[3 + 2] Annulation via C-H ActivationN-phenoxyacetamides, 2-alkenylphenolsRh(III) catalyst, Zn(OAc)₂Excellent yields. researchgate.net
[3 + 2] Annulation via C-H ActivationN-phenoxyacetamides, alkylidenecyclopropanesRh(III) catalystChemodivergent synthesis. researchgate.netresearchgate.net
Asymmetric C(sp³)–H InsertionCarbene precursorsRhodium catalystHigh diastereomeric and enantiomeric ratios. researchgate.net
Intramolecular C-H InsertionN-sulfonyl-1,2,3-triazolesRh₂(Oct)₄Generation of α-imino rhodium carbenes.

Nickel-catalyzed reactions have also been successfully applied to the synthesis of the 2,3-dihydrobenzofuran core. A significant development in this area is the highly enantioselective and direct synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans. This method utilizes a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones, demonstrating good functional-group tolerance and providing the products in high yield with excellent enantioselectivity. This approach offers a straightforward route to valuable chiral building blocks within the dihydrobenzofuran family. researchgate.net While less explored than palladium or rhodium catalysis, nickel-based systems present a promising and cost-effective alternative for the construction of these important heterocyclic compounds.

Reaction TypeStarting MaterialsCatalyst SystemProductKey Features
Intramolecular Nucleophilic AdditionAryl halides with a ketone moietyNickel catalystChiral 3-hydroxy-2,3-dihydrobenzofuransHigh yield, excellent enantioselectivity, good functional-group tolerance.

Biocatalysis has emerged as a powerful and environmentally friendly strategy for the highly stereoselective synthesis of 2,3-dihydrobenzofurans. rsc.org A key development in this area is the use of engineered myoglobins to catalyze the cyclopropanation of benzofurans. rsc.org This biocatalytic approach allows for the construction of stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity, often exceeding 99.9% diastereomeric and enantiomeric excess. rsc.org

The reaction proceeds in high yields and is scalable, making it a viable method for preparative synthesis. rsc.org Computational and structure-reactivity studies have provided insights into the reaction mechanism, revealing that the high stereoselectivity is controlled by the protein scaffold of the engineered myoglobin (B1173299). rsc.org This biocatalytic method expands the toolbox for asymmetric carbon-carbon bond formation and offers a sustainable alternative to traditional metal catalysis for accessing enantiopure 2,3-dihydrobenzofuran scaffolds, which are valuable for medicinal chemistry and drug synthesis. rsc.org

BiocatalystReaction TypeSubstratesKey Features
Engineered MyoglobinsAsymmetric benzofuran (B130515) cyclopropanationBenzofurans, Diazo reagentsExcellent diastereo- and enantioselectivity (>99.9% de and ee), high yields, scalable. rsc.org

Transition Metal-Free Synthetic Approaches to 2,3-Dihydrobenzofurans

Introduction and Formation of the Carbothioamide Moiety

The synthesis of 2,3-dihydrobenzofuran-2-carbothioamide requires the introduction of the carbothioamide group at the 2-position of the dihydrobenzofuran ring. A common and effective strategy involves the conversion of a precursor functional group, such as a carboxylic acid or a carboxamide, at the desired position.

A plausible synthetic route commences with the preparation of 2,3-dihydrobenzofuran-2-carboxylic acid or its corresponding carboxamide. The synthesis of 2,3-dihydrobenzofuran-2-carboxamide derivatives has been reported through various methods, including the coupling of 2,3-dihydrobenzofuran-2-carboxylic acid with amines.

The crucial step in forming the target compound is the thionation of the carbonyl group of the 2-carboxamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and efficient thionating agent for the conversion of amides to thioamides. researchgate.netorganic-chemistry.orgssrn.com The reaction typically involves heating the amide with Lawesson's reagent in an appropriate solvent like toluene (B28343) or xylene. This transformation proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction. organic-chemistry.org Mechanochemical methods using Lawesson's reagent have also been developed for the synthesis of thioamides, offering a solvent-free and often more efficient alternative. researchgate.netssrn.com

An alternative approach could involve the synthesis of hydrazinecarbothioamide derivatives, which are versatile precursors for various heterocyclic compounds. However, the direct synthesis of this compound from such precursors is less commonly documented.

Thionation of Precursor Amides and Carboxamides

The most direct and common approach to synthesizing thioamides is the thionation of their corresponding amide precursors. This involves the replacement of the carbonyl oxygen atom with a sulfur atom. The precursor, 2,3-dihydrobenzofuran-2-carboxamide, can be subjected to various sulfuration agents to yield the target thioamide.

The conversion of amides to thioamides is frequently accomplished using phosphorus-based sulfuration agents or elemental sulfur. mdpi.comorganic-chemistry.org Phosphorus decasulfide (P₄S₁₀) and Lawesson's Reagent are the most prominent reagents for this transformation. thieme-connect.comorganic-chemistry.org

Phosphorus Decasulfide (P₄S₁₀): P₄S₁₀ is a traditional and effective reagent for converting amides to thioamides. nih.gov The reactions are typically conducted in high-boiling solvents like pyridine, toluene, or xylene under reflux conditions. mdpi.com While effective, P₄S₁₀ often requires harsh reaction conditions, long reaction times, and a large excess of the reagent. organic-chemistry.orgnih.gov A notable improvement involves the use of alumina-supported P₄S₁₀, which can facilitate purification by scavenging phosphorus-containing byproducts, thus avoiding cumbersome aqueous workups. nih.govresearchgate.net

Lawesson's Reagent (LR): Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a milder and more soluble alternative to P₄S₁₀. mdpi.comorganic-chemistry.org It generally provides higher yields and requires less forcing conditions, making it one of the most widely used thionating agents in modern organic synthesis. organic-chemistry.orgresearchgate.net The reaction mechanism involves a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force. organic-chemistry.org LR has been successfully used for the thionation of a wide range of carbonyl compounds, including amides, ketones, and esters. organic-chemistry.orgresearchgate.net

Elemental Sulfur: Elemental sulfur (S₈) serves as an environmentally benign and economical sulfur source for thioamide synthesis. chemistryviews.org Often used in multicomponent reactions, elemental sulfur can be activated by a base or used in conjunction with other reagents to facilitate the thionation process. researchgate.netnih.gov For instance, a three-component reaction of arylacetic acids, amines, and elemental sulfur powder can produce thioamides without the need for a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Common Sulfuration Agents for Amide Thionation

AgentTypical ConditionsAdvantagesDisadvantages
P₄S₁₀ High temperature (reflux in toluene, xylene, pyridine) mdpi.comnih.govInexpensive, effective for many substrates. researchgate.netHarsh conditions, often requires large excess, byproduct removal can be difficult. organic-chemistry.orgnih.gov
Lawesson's Reagent Milder conditions (reflux in THF, toluene) mdpi.comorganic-chemistry.orgHigh yields, good solubility, milder than P₄S₁₀. organic-chemistry.orgresearchgate.netMore expensive, byproduct removal may require chromatography. researchgate.net
Elemental Sulfur Often in multicomponent reactions, with base or other activators researchgate.netnih.govEconomical, atom-economical, environmentally friendly. chemistryviews.orgorganic-chemistry.orgReactivity can be lower, may require specific activation methods. chemistryviews.org

An alternative two-step pathway involves the synthesis of an α-chloroamide followed by nucleophilic substitution of the chloride with a sulfur nucleophile. rsc.org For a structure like this compound, this would begin with the corresponding α-chloroacyl chloride. This intermediate is first reacted with an amine to form the α-chloroamide. Subsequently, this α-chloroamide is treated with a sulfur source, such as a sodium salt of a thiol, to displace the chloride and form the desired α-thioamide product. rsc.org This method offers a versatile route where the sulfur-containing group can be varied by choosing different thiolates for the substitution step. rsc.org

Synthesis from Nitriles via Thioacylation

Thioamides can also be synthesized directly from nitriles. This transformation avoids the amide intermediate and can be achieved under various conditions. One method involves the reaction of aromatic or aliphatic nitriles with thioacetic acid in the presence of a promoter like calcium hydride. organic-chemistry.org Another approach utilizes phosphorus pentasulfide (the monomeric form of P₄S₁₀) to directly convert nitriles to thioamides in high yields. organic-chemistry.org More recently, methods involving the oxidative thiolysis of nitriles using elemental sulfur have been developed, presenting an environmentally benign option for preparing primary thioamides. researchgate.net

One-Pot Synthetic Methodologies for Thioamides

To improve efficiency and reduce waste, several one-pot syntheses of thioamides have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates.

From Acyl Halides and Amines: A convenient microwave-assisted, solvent-free, one-pot procedure allows for the preparation of N-substituted thioamides from acyl halides and amines using a H₂O/PSCl₃/Et₃N thionating system.

From Carboxylic Acids: A palladium-mediated one-pot synthesis can convert aromatic carboxylic acids and isothiocyanates directly into thioamides, with carbon dioxide as the only byproduct. rsc.org

Three-Component Reactions: A transition-metal-free, one-pot synthesis has been developed using chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org This approach avoids residual transition metals in the final product. Another three-component reaction involves aldehydes, amines, and elemental sulfur, often referred to as the Kindler thioamide synthesis, which can be enhanced by microwave irradiation. organic-chemistry.org

Metal-Catalyzed Thioamide Synthesis

Transition-metal catalysis offers mild and efficient routes to thioamides, often with broad substrate scope and good functional group tolerance.

Nickel-Catalyzed Coupling: An efficient one-pot synthesis of thioamides has been developed via the nickel-catalyzed coupling of in situ-generated thiocarbamoyl fluorides with boronic acids. This process operates under mild conditions. chemistryviews.org

Palladium-Catalyzed Reactions: Palladium catalysts can mediate the decarboxylative transformation of aromatic carboxylic acids into thioamides. rsc.org

Copper-Catalyzed Reactions: Copper catalysts have been used in reactions of aryl aldehydes and tetramethylthiuram disulfide (TMTD) to afford aryl thioamides, avoiding the need for traditional sulfurating reagents. organic-chemistry.org Copper catalysis is also effective in the synthesis of α-keto thioamides from cinnamic acids. mdpi.com

Convergent and Divergent Synthetic Approaches for this compound Derivatives

The synthesis of derivatives of this compound requires strategies that can efficiently construct the core heterocyclic system while allowing for variation in substituents. Both convergent and divergent approaches are valuable in this context.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. For 2,3-dihydrobenzofuran derivatives, a convergent synthesis was developed via a Catellani-type reaction, which promotes the annulation between aryl iodides and epoxides using a cooperative palladium catalyst system. rsc.org This strategy allows for the flexible combination of different substituted aryl iodides and epoxides to rapidly access a library of 2,3-dihydrobenzofuran scaffolds. By using a precursor epoxide already bearing a nitrile or carboxamide group, this method could be adapted to synthesize the direct precursors for this compound.

A divergent synthesis is a strategy where a common intermediate is transformed into a variety of structurally distinct products through different reaction pathways. nih.gov For the 2,3-dihydrobenzofuran core, divergent approaches can be used to create skeletal diversity. For example, a reaction between an aurone-derived imine and a ynone can be switched by different Lewis base catalysts to produce either benzofuran-fused azocine (B12641756) derivatives or spiro-cyclopentanone benzofurans. nih.gov Applying this principle, a common 2,3-dihydrobenzofuran intermediate with a suitable functional group at the 2-position (e.g., an ester or acid chloride) could be divergently reacted with different amines to form a library of carboxamides, which could then be thionated to the corresponding carbothioamides. Alternatively, the functional group itself could be transformed into different moieties, allowing for the creation of a wide range of derivatives from a single precursor.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, offer an efficient and atom-economical approach to complex molecules. For the 2,3-dihydrobenzofuran framework, annulation strategies are particularly effective.

One prominent approach involves [4+1] annulation reactions. For instance, p-quinone methides can react with α-aryl diazoacetates in the presence of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) to yield 2,3-dihydrobenzofuran derivatives with a quaternary carbon center at the C2 position. nih.gov Similarly, a [4+1] cyclization using α-chlorooxindoles and salicylaldehydes under base-catalyzed, solvent-free grinding conditions produces spiro-fused dihydrobenzofuran scaffolds with high diastereoselectivity. nih.gov Another strategy employs an extended Corey-Chaykovsky reaction, which provides a library of 2,3-dihydrobenzofuran structures. nih.gov These MCRs exemplify how the core scaffold can be rapidly assembled from simple precursors.

Table 1: Examples of Multicomponent Reactions for 2,3-Dihydrobenzofuran Synthesis

Reaction Type Reactants Catalyst/Conditions Key Features
[4+1] Annulation p-Quinone methides, α-Aryl diazoacetates TfOH Forms C2 quaternary center
[4+1] Cyclization α-Chlorooxindoles, Salicylaldehydes KOH, Solvent-free grinding High diastereoselectivity, spiro-fused products
[3+2] Annulation N-Phenoxyacetamides, 1,3-Dienes Rh(III) catalyst Redox-neutral, good functional group tolerance organic-chemistry.org

| Three-Component | Piperidine, Salicylaldehyde (B1680747), Alkyne | CuI | Forms substituted DHBs ucl.ac.uk |

Linear and Stepwise Synthesis Pathways

Linear and stepwise synthetic sequences provide a high degree of control over the structure of the final product. These routes often begin with readily available starting materials like phenols or salicylaldehydes. nih.gov

A common strategy involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. For example, 2-allylphenols can undergo oxyselenocyclization under visible light irradiation with iodine and tin(II) chloride as promoters to yield 2-((phenylselanyl)methyl)-2,3-dihydrobenzofurans. mdpi.com Another approach starts with 2-hydroxybenzophenones, which can be reacted with 1-(1-chloroalkyl)benzotriazoles. Subsequent treatment with lithium diisopropylamide (LDA) and rearrangement with zinc bromide affords 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones, which are valuable precursors for further modification. arkat-usa.org

These stepwise methods, while often longer than MCRs, allow for the precise installation of functional groups necessary for building the target carbothioamide or its analogs. nih.govarkat-usa.org

Diversity-Oriented Synthesis of Dihydrobenzofuran Libraries

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules for screening in biological assays. The 2,3-dihydrobenzofuran scaffold is an attractive target for DOS due to its established biological relevance. acs.orgacs.org

An effective DOS strategy for this scaffold utilizes commercially available salicylaldehydes, aryl boronic acids or halides, and various amines as building blocks. nih.govacs.org The synthesis can be designed to produce libraries based on the flat benzofuran scaffold as well as the more three-dimensional cis- and trans-substituted 2,3-dihydrobenzofuran scaffolds. acs.org For example, a synthetic sequence may begin with the reaction of a salicylaldehyde with ethyl 2-diazoacetate to form a benzofuran-3-carboxylate, which can then be functionalized and reduced to the dihydrobenzofuran analog. acs.org By systematically varying each of the building blocks, a large library of related compounds with diverse physicochemical properties can be generated. acs.org

Late-Stage Modification Protocols for Functionalization

Late-stage functionalization (LSF) involves the modification of a complex molecule, such as a pre-formed 2,3-dihydrobenzofuran ring, in the final stages of a synthesis. This approach is powerful for creating analogs without re-synthesizing the entire molecule from scratch. C–H functionalization is a key LSF technique. emory.edu

Sequential C–H functionalization reactions have been employed for the synthesis of highly functionalized 2,3-dihydrobenzofurans. uq.edu.au This can involve an initial rhodium-catalyzed intermolecular C–H insertion, followed by a palladium-catalyzed C–H activation and C–O cyclization to form the dihydrobenzofuran ring. emory.edu Once the core is formed, further diversification can be achieved through another palladium-catalyzed intermolecular Heck-type sp² C–H functionalization on the aromatic portion of the molecule. emory.edu These methods allow for the introduction of aryl and heteroaryl substituents at various positions, providing rapid access to a wide range of complex derivatives. nih.govnih.gov

Stereoselective Synthesis of this compound Systems

The C2 and C3 atoms of the dihydrofuran ring are often stereogenic centers, meaning that control over their three-dimensional arrangement is crucial. Enantioselective and diastereoselective methods are employed to synthesize specific stereoisomers, which can have profoundly different biological activities.

Enantioselective and Diastereoselective Approaches

A variety of catalytic systems have been developed to achieve high levels of stereocontrol in the synthesis of 2,3-dihydrobenzofurans. These include biocatalysis, organocatalysis, and transition metal catalysis.

Biocatalysis: Engineered myoglobin enzymes have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans. This biocatalytic strategy yields stereochemically rich 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity (>99.9% de and ee). rochester.edunih.gov

Organocatalysis: Chiral phosphoric acids are effective catalysts for the enantioselective [3+2] annulation of substituted quinone monoimines with 3-hydroxymaleimides, producing dihydrobenzofurans with excellent enantioselectivities (up to 99% ee). nih.gov

Transition Metal Catalysis:

Copper: Copper complexes with chiral ligands, such as SPDO, catalyze the [3+2] cycloaddition between quinone esters and styrenes to give 2-aryl-2,3-dihydrobenzofuran scaffolds with high yields and excellent enantioselectivities (up to 99% ee). nih.govacs.org

Rhodium: Dirhodium carboxylate catalysts can mediate stereoselective C–H insertion reactions of aryldiazoacetates to furnish 2,3-dihydrobenzofurans with excellent trans diastereoselectivity (>91:9 dr) and high enantiopurity (84% ee). nih.gov

Palladium: Palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Control of Stereogenic Centers within the Dihydrofuran Ring (C2, C3)

Precise control over the relative and absolute stereochemistry at both the C2 and C3 positions is a key challenge. Many advanced synthetic methods address this directly.

A cyclopropanation/intramolecular rearrangement sequence initiated by the Michael addition of in situ generated ortho-quinone methides has been developed for the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans containing two consecutive stereogenic centers. researchgate.net

Furthermore, stereodivergent synthesis has emerged as a powerful strategy. A one-pot cascade involving rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition allows for the synthesis of any of the four possible stereoisomers of a 2,3-disubstituted dihydrobenzofuran. researchgate.net By choosing the appropriate combination of two chiral catalysts (one for each step), chemists can selectively access a specific stereoisomer at will. researchgate.net This level of control is paramount for investigating structure-activity relationships in medicinal chemistry.

Table 2: Comparison of Stereoselective Methods for C2/C3 Control

Method Catalyst System Stereocontrol Yield Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Biocatalytic Cyclopropanation Engineered Myoglobin Enantio- & Diastereoselective High >99.9% ee, >99.9% de nih.gov
Cu-Catalyzed [3+2] Cycloaddition Cu(OTf)₂, SPDO-ligand Enantioselective up to 96% up to 99% ee nih.govacs.org
Rh-Catalyzed C-H Insertion Dirhodium Carboxylate Diastereoselective Good >91:9 dr, 84% ee nih.gov

| Stereodivergent Cascade | Rh-catalyst + Organocatalyst | Diastereo- & Enantioselective | Good | High levels of stereoselectivity for all four isomers researchgate.net |

Reactivity and Chemical Transformations of 2,3 Dihydrobenzofuran 2 Carbothioamide

Reactivity of the Thioamide Functional Group

The thioamide group (-CSNH₂) is a key site of reactivity. The carbon atom of the C=S bond is electrophilic, while the sulfur and nitrogen atoms can act as nucleophiles. This dual reactivity allows for participation in numerous reactions.

The thiocarbonyl carbon of the thioamide group is susceptible to attack by nucleophiles. This reactivity is analogous to that of carbonyl compounds but can be influenced by the greater polarizability of the sulfur atom. Nucleophilic addition reactions typically proceed via the formation of a tetrahedral intermediate. wikipedia.org

For instance, amines can react with the thioamide group, leading to the formation of amidines. Similarly, condensation with hydrazine (B178648) derivatives can yield hydrazones or pave the way for further cyclization reactions. These reactions are often catalyzed by acids or bases and may involve the elimination of hydrogen sulfide (B99878).

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Nucleophile Reagent Example Product Type
Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amidine
Hydrazine Hydrazine (H₂NNH₂) or Substituted Hydrazine Thiohydrazide / Hydrazone

This table presents plausible reactions based on the general reactivity of the thioamide functional group.

The carbon-sulfur double bond (C=S) in the thioamide functional group can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: Oxidation of the thioamide can yield different products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of a disulfide-linked dimer through the sulfur atom. Stronger oxidizing agents can convert the thiocarbonyl group into a carbonyl group (C=O), transforming the thioamide into the corresponding amide, 2,3-dihydrobenzofuran-2-carboxamide.

Reduction: The C=S bond can be reduced to a methylene (B1212753) group (CH₂). A common method for this transformation is desulfurization using Raney Nickel, which would convert 2,3-Dihydrobenzofuran-2-carbothioamide into 2-(aminomethyl)-2,3-dihydrobenzofuran. Alternatively, reducing agents like lithium aluminum hydride (LiAlH₄) can also achieve this reduction.

This compound serves as a valuable precursor for the synthesis of various five-membered heterocycles. The thioamide moiety provides the necessary atoms for the construction of these rings through cyclocondensation reactions.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved from the thioamide. A common pathway involves the conversion of the thioamide to an S-alkylated intermediate, which is then reacted with an acylhydrazide. Subsequent intramolecular cyclization with the elimination of a thiol leads to the formation of the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. jchemrev.comresearchgate.net Another method involves reacting the thioamide with hydrazine to form a thiohydrazide, followed by acylation and oxidative cyclization. rdd.edu.iqorientjchem.org

Thiadiazoles: Thiadiazoles are readily synthesized from thioamides. For example, reaction with hydrazonoyl halides in the presence of a base provides a direct route to 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net Another approach involves the reaction with an acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-thiadiazoles. jocpr.com The thioamide can also be converted to a thiosemicarbazide, which is a versatile intermediate for various thiadiazole syntheses. isres.orgnih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for forming a thiazole ring from a thioamide. This reaction involves the condensation of this compound with an α-halocarbonyl compound (such as an α-haloketone or α-haloester). nih.govnih.gov The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to afford the corresponding thiazole derivative. researchgate.net

Table 2: Synthesis of Heterocycles from this compound

Target Heterocycle Typical Reagent(s) Reaction Type
1,3,4-Oxadiazole Acylhydrazide, Oxidizing Agent (e.g., I₂) Cyclocondensation
1,3,4-Thiadiazole Hydrazonoyl Halide, Base Cyclocondensation

This table outlines common synthetic routes for transforming the thioamide group into various heterocyclic systems.

Reactivity of the 2,3-Dihydrobenzofuran (B1216630) Ring System

The 2,3-dihydrobenzofuran scaffold consists of an aromatic benzene (B151609) ring and a saturated five-membered dihydrofuran ring. Each part exhibits characteristic reactivity.

The benzene portion of the molecule can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this substitution are primarily governed by the activating effect of the heterocyclic oxygen atom. As an ether, the oxygen atom is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic attack. uomustansiriyah.edu.iqlibretexts.org

The oxygen atom directs incoming electrophiles to the ortho (position 7) and para (position 6) positions. libretexts.orguci.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield predominantly 6- and 7-substituted products. The steric hindrance at position 7, which is adjacent to the fused ring junction, may favor substitution at the more accessible position 6 in some cases.

Table 3: Plausible Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Source Expected Major Product(s)
Nitration HNO₃ / H₂SO₄ 6-Nitro- and 7-Nitro- derivatives
Bromination Br₂ / FeBr₃ 6-Bromo- and 7-Bromo- derivatives
Friedel-Crafts Acylation RCOCl / AlCl₃ 6-Acyl- and 7-Acyl- derivatives

This table shows the predicted outcomes for standard electrophilic aromatic substitution reactions on the 2,3-dihydrobenzofuran ring.

The dihydrofuran portion of the molecule contains sp³-hybridized carbon atoms at positions 2 and 3, which can also be sites of chemical modification. The proton at the C2 position, being alpha to the electron-withdrawing carbothioamide group, is expected to be weakly acidic.

Deprotonation at C2 can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This generates a carbanion that can act as a nucleophile, reacting with various electrophiles. This allows for the introduction of substituents at the 2-position of the dihydrofuran ring. hw.ac.uk For example, the resulting anion can be quenched with alkyl halides or allyl halides to achieve C-alkylation or C-allylation, respectively. nih.gov This provides a method for elaborating the structure of the heterocyclic ring.

Table 4: Alkylation and Allylation at the C2 Position

Reaction Base Electrophile Product
Alkylation Lithium diisopropylamide (LDA) Alkyl Halide (e.g., CH₃I) 2-Alkyl-2,3-dihydrobenzofuran-2-carbothioamide

This table illustrates a potential synthetic route for functionalizing the C2 position of the dihydrofuran ring.

Ring-Opening and Rearrangement Reactions

The 2,3-dihydrobenzofuran ring, while relatively stable, can undergo ring-opening reactions under specific conditions. The presence of the carbothioamide group at the C2 position could influence this reactivity.

Potential Ring-Opening Pathways:

One plausible scenario involves the cleavage of the C2-O bond, which is a known transformation for some benzofuran (B130515) derivatives, often catalyzed by transition metals. The carbothioamide group, with its sulfur atom, could potentially coordinate to a metal center, facilitating such a process. Acid-catalyzed ring-opening is another possibility, where protonation of the ether oxygen could lead to a cascade of reactions. Lewis acid catalysis has also been employed for the ring-opening of dihydrofuran acetals, suggesting a potential avenue for exploration with the carbothioamide analogue.

Hypothetical Rearrangement Reactions:

Rearrangements involving the 2,3-dihydrobenzofuran skeleton are also conceivable. For instance, treatment of 3-hydroxy-2,3-dihydrobenzofuran derivatives with zinc bromide has been shown to induce rearrangement to afford 2,3-dihydrobenzofuran-2-ones. While the starting material is different, this highlights the potential for skeletal reorganization within this ring system under Lewis acid catalysis.

Derivatization and Complex Scaffold Formation

The this compound scaffold presents multiple sites for further chemical modification, allowing for the construction of more complex molecular architectures.

Substitution Reactions at Various Positions (e.g., C3, C5, C7)

The aromatic ring of the 2,3-dihydrobenzofuran system is susceptible to electrophilic aromatic substitution. The directing effects of the ether oxygen and the carbothioamide substituent would determine the regioselectivity of such reactions. Friedel-Crafts acylation or alkylation, nitration, and halogenation are common transformations that could potentially be applied to introduce substituents at the C5 and C7 positions.

Substitution at the C3 position, adjacent to the carbothioamide group, could be achieved through various synthetic strategies. For instance, palladium-catalyzed C-H arylation has been successfully used to introduce aryl groups at the C3 position of benzofuran-2-carboxamides, a related class of compounds. This suggests that similar methodologies could be adapted for the carbothioamide derivative.

Position Potential Reaction Example Reagents Potential Product
C3C-H ArylationAryl halides, Pd catalyst3-Aryl-2,3-dihydrobenzofuran-2-carbothioamide
C5Friedel-Crafts AcylationAcyl chloride, Lewis acid5-Acyl-2,3-dihydrobenzofuran-2-carbothioamide
C7NitrationNitric acid, Sulfuric acid7-Nitro-2,3-dihydrobenzofuran-2-carbothioamide

Annulation Reactions Leading to Polycyclic Dihydrobenzofuran Derivatives

Annulation reactions, where a new ring is fused onto an existing one, represent a powerful tool for the synthesis of polycyclic compounds. Starting from this compound, it is conceivable that the carbothioamide functionality could be utilized as a handle for such transformations. For example, the nitrogen and sulfur atoms of the carbothioamide could act as nucleophiles in reactions with bifunctional electrophiles to construct a new heterocyclic ring.

Furthermore, annulation reactions targeting the dihydrobenzofuran core itself have been reported. For instance, [4+2] and [3+2] annulations of ninhydrin-derived adducts with 3,4-dihydroisoquinolines have been used to create complex spiro polycyclic systems. While not directly applicable to the carbothioamide derivative, these examples showcase the versatility of the dihydrobenzofuran scaffold in constructing intricate molecular architectures.

Formation of Chalcogenylated Heterocycles from Dihydrobenzofuran Precursors

The carbothioamide group, containing a sulfur atom, makes this compound an interesting precursor for the synthesis of other sulfur-containing (chalcogenylated) heterocycles. The reactivity of the thioamide can be exploited to build new ring systems. For example, thioamides are known to react with α-haloketones in the Hantzsch thiazole synthesis to form thiazole rings. A similar strategy could potentially be employed with this substrate.

Moreover, the reaction of 2-lithiated benzo[b]furan with elemental sulfur has been shown to produce sulfur-rich heterocycles. This suggests that deprotonation of the this compound, potentially at the C3 position, followed by reaction with sulfur or other chalcogen sources, could lead to novel chalcogenylated heterocyclic systems.

Computational and Theoretical Studies of 2,3 Dihydrobenzofuran 2 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, allowing for the determination of a molecule's electronic structure and properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. pku.edu.cnnih.gov It is favored for its balance of accuracy and computational efficiency. mpg.de In the study of 2,3-Dihydrobenzofuran-2-carbothioamide, DFT calculations, commonly employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), would be used to determine a wide range of molecular properties. researchgate.netphyschemres.org

These properties include total energy, electron density distribution, dipole moment, and the energies of molecular orbitals. Such calculations are crucial for understanding the molecule's stability and polarity. DFT also serves as the foundation for calculating other parameters discussed below, including vibrational frequencies, optimized geometry, and electronic behavior. nih.gov

Ab Initio and Semi-Empirical Methods for Structural Analysis

Beyond DFT, other quantum-chemical methods are available for structural analysis.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. mpg.de While computationally more demanding than DFT, they can offer very high accuracy. For a molecule of this size, ab initio calculations would provide a benchmark for its geometric and electronic properties.

Semi-Empirical Methods: These methods, such as AM1 and PM3, incorporate parameters derived from experimental data to simplify the complex equations of quantum mechanics. nih.govdtic.mil This makes them significantly faster than DFT or ab initio methods, which is advantageous for preliminary analysis or for studying very large molecules. mpg.de They are often used for initial geometry optimization before employing more rigorous methods. aip.org

Specific studies applying these methods to this compound have not been identified in the reviewed literature.

Analysis of Electronic Structure and Reactivity

Understanding the electronic structure is key to predicting how a molecule will behave in chemical reactions. Computational methods provide several key analyses for this purpose.

Optimized Molecular Geometries and Conformational Analysis

A fundamental step in computational analysis is to determine the molecule's most stable three-dimensional shape, known as its optimized geometry. This process involves calculating the molecule's potential energy for various atomic arrangements until the lowest energy conformation is found. aip.org The resulting data provides precise values for bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial relationship between the dihydrobenzofuran ring and the carbothioamide side chain. While specific optimized parameters for this exact molecule are not available, studies on similar structures confirm the utility of this analysis. nih.gov

Interactive Data Table: Representative Geometric Parameters (Hypothetical) This table is a hypothetical representation of the kind of data that would be generated from a geometry optimization calculation. Actual values for this compound would require a specific computational study.

Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC=S~1.6-1.7 Å
Bond LengthC-N~1.3-1.4 Å
Bond AngleO-C-C (furan ring)~108-110°
Bond AngleN-C-S~120-125°
Dihedral AngleC(ring)-C(side chain)-C=SVariable (defines conformation)

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Behavior

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies high polarizability and a tendency to be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis would likely show the HOMO density concentrated on the electron-rich carbothioamide group and parts of the benzofuran (B130515) ring, while the LUMO would also be distributed across the conjugated system. researchgate.net

Interactive Data Table: Frontier Orbital Properties (Hypothetical) This table illustrates the type of data obtained from an FMO analysis. Specific values for this compound are not available.

ParameterSymbolTypical Value (eV)Significance
HOMO EnergyEHOMO-5 to -7Electron-donating ability
LUMO EnergyELUMO-1 to -3Electron-accepting ability
Energy GapΔE~4Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. deeporigin.com It is an invaluable tool for predicting reactivity, particularly non-covalent interactions. researchgate.netwolfram.com The colors on the map indicate different regions of charge:

Red: Regions of most negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be expected around the electronegative sulfur, oxygen, and nitrogen atoms. researchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to nitrogen (the -NH2 group). researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP map provides a clear, intuitive picture of the charge distribution and helps identify the most probable sites for intermolecular interactions. physchemres.org

Atomic Charge Distribution and Electrostatic Interactions

The distribution of electron density within a molecule is fundamental to its chemical and physical properties, governing its interactions with other molecules. In this compound, the atomic charge distribution is significantly influenced by the presence of heteroatoms (oxygen, nitrogen, and sulfur) and the aromatic system. The thioamide functional group (-C(S)NH₂) is a key feature, displaying a distinct electronic character compared to its amide analogue.

Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify the charge on each atom. In a thioamide, there is significant resonance, involving the delocalization of the nitrogen lone pair into the C=S pi-system (n(N) → π*(C=S)). nih.gov This delocalization is generally larger in thioamides than in amides, which affects the charge distribution. nih.gov The sulfur atom, being less electronegative than oxygen, results in a smaller dipole moment for the C=S bond compared to a C=O bond, but it remains highly polarizable.

The resulting charge distribution typically shows:

A significant negative charge localized on the sulfur atom.

A partial positive charge on the thiocarbonyl carbon atom.

A partial negative charge on the nitrogen atom, which is moderated by the donation of its lone pair into the C=S bond.

The oxygen atom of the dihydrobenzofuran ring also carries a significant partial negative charge.

This charge distribution can be visualized using a Molecular Electrostatic Potential (MESP) map. mdpi.com On an MESP map, regions of negative potential (shown in red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For this compound, the most negative electrostatic potential would be concentrated around the sulfur atom, making it a primary site for interactions with electrophiles and hydrogen bond donors. mdpi.com Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, acting as hydrogen bond donor sites.

Table 1: Illustrative Calculated Atomic Charges for a Generic Thioamide Fragment (R-C(S)NH₂) based on NBO Analysis. (Note: These are representative values. Actual charges for the target molecule would require specific calculation.)

AtomRepresentative NBO Charge (a.u.)
Sulfur (S)-0.45 to -0.60
Thiocarbonyl (C)+0.20 to +0.35
Nitrogen (N)-0.60 to -0.75
Amine Hydrogens (H)+0.35 to +0.45

These electrostatic interactions are crucial in determining the molecule's behavior in solution, its crystal packing, and its ability to bind to biological targets. The distinct electronic nature of the thioamide group governs its reactivity and interactions. nih.gov

Mechanistic Insights through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathways connecting reactants to products, characterize the structures of transient intermediates, and determine the geometries of high-energy transition states.

Elucidation of Reaction Pathways and Transition States

Reactions involving the carbothioamide group of this compound, such as nucleophilic substitution or modification, can be modeled to understand their step-by-step progression. For instance, the hydrolysis or aminolysis of the thioamide can be computationally investigated. DFT studies on similar thioamide transformations have provided a general mechanistic framework. nih.gov

A common reaction pathway is the nucleophilic attack on the electrophilic thiocarbonyl carbon. This process typically proceeds through a tetrahedral intermediate. The key steps, as elucidated by computational modeling, would be:

Nucleophilic Attack: A nucleophile (e.g., H₂O, an amine) approaches the thiocarbonyl carbon. The system passes through a transition state (TS1) leading to the formation of a high-energy, tetrahedral intermediate.

Tetrahedral Intermediate: This intermediate features a C-S single bond and the newly formed bond with the nucleophile. Its stability and lifetime can be computationally assessed.

Proton Transfer: Intramolecular or solvent-assisted proton transfers may occur at this stage, which can be critical for the subsequent steps.

Leaving Group Departure: The C-N bond cleaves, and the leaving group departs. This step involves a second transition state (TS2) as the system moves towards the final products.

The geometries of the transition states are critical; they represent the maximum energy point along the reaction coordinate for a given step. Computational software can precisely locate these structures, revealing the specific bond-breaking and bond-forming events that define the reaction mechanism.

Calculation of Activation Energies and Thermodynamic Parameters

Once the reaction pathway and its stationary points (reactants, intermediates, transition states, products) are identified, their energies can be calculated to provide quantitative insights into the reaction's kinetics and thermodynamics. nih.gov

The activation energy (Ea) , or more precisely the Gibbs free energy of activation (ΔG‡), is the energy difference between the reactants and the highest-energy transition state. It is the primary determinant of the reaction rate. A high activation energy implies a slow reaction, while a low activation energy corresponds to a fast reaction.

Thermodynamic parameters , such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG), determine the position of the chemical equilibrium. These are calculated from the energy difference between the products and the reactants.

A negative ΔG indicates a spontaneous (exergonic) reaction that favors the products.

A positive ΔG indicates a non-spontaneous (endergonic) reaction that favors the reactants.

Computational chemistry packages can calculate these parameters with high accuracy, often including corrections for zero-point vibrational energy, thermal contributions, and solvent effects. ias.ac.in

Table 2: Representative Energy Profile for a Hypothetical Two-Step Reaction of a Thioamide. (Note: Values are illustrative to demonstrate the concept.)

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants + Nucleophile0.00.0
Transition State 1 (TS1)+18.5+20.0 (ΔG‡₁)
Tetrahedral Intermediate+5.2+7.5
Transition State 2 (TS2)+15.0+17.0 (ΔG‡₂)
Products-10.0 (ΔH)-8.5 (ΔG)

Stereochemical Outcome Prediction and Rationalization

The C2 position of the 2,3-dihydrobenzofuran (B1216630) ring is a chiral center. Therefore, reactions involving this center or adjacent functional groups can lead to different stereoisomers. Computational modeling can be a powerful tool for predicting and rationalizing the stereochemical outcome of such reactions.

The prediction of stereoselectivity relies on comparing the activation energies of the transition states leading to the different possible stereoisomeric products (e.g., R vs. S or syn vs. anti). The product formed via the lower-energy transition state will be the major product.

For this compound, the stereochemical outcome of a reaction at a prochiral center adjacent to C2, or the approach of a reagent to the carbothioamide group, would be influenced by the steric and electronic properties of the existing chiral structure. The bulky sulfur atom of the carbothioamide group exerts a significant steric influence, which can direct an incoming reagent to the less hindered face of the molecule. nih.gov

Computational rationalization involves:

Conformational Analysis: Identifying the most stable ground-state conformation of the reactant.

Modeling Transition States: Building and optimizing the transition state structures for the formation of all possible stereoisomers.

Energy Comparison: Calculating the relative free energies of these competing transition states (ΔΔG‡). A difference of just 1.4 kcal/mol in activation energy at room temperature corresponds to a product ratio of approximately 90:10.

By analyzing the geometries of the optimized transition states, researchers can identify the specific steric clashes or favorable electronic interactions (e.g., hydrogen bonding, orbital overlap) that stabilize one pathway over the others, thereby providing a clear rationale for the observed stereoselectivity.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3 Dihydrobenzofuran 2 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR data for 2,3-Dihydrobenzofuran-2-carbothioamide are not available in published literature. A comprehensive analysis of proton environments, carbon skeleton, and structural connectivity through techniques like COSY, HMQC, and HMBC requires access to these specific spectra.

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound, necessary for a detailed vibrational analysis of its thioamide and ether linkages and the identification of its functional groups, could not be found in the available scientific resources.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The theoretical exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, and Sulfur-32).

Theoretical Exact Mass Calculation for C₉H₉NOS:

ElementNumber of AtomsExact Atomic Mass (Da)Total Mass (Da)
Carbon (¹²C)912.000000108.000000
Hydrogen (¹H)91.0078259.070425
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Sulfur (³²S)131.97207131.972071
Total 179.040485

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio that corresponds closely to this calculated value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the molecule.

In addition to providing the molecular weight, mass spectrometry can be used to deduce structural features by analyzing the fragmentation of the molecule upon ionization. While a specific experimental fragmentation pattern for this compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of related compounds.

Common fragmentation pathways for molecules containing both a dihydrobenzofuran ring and a side chain with a heteroatom include:

Alpha-Cleavage: The bond adjacent to the carbothioamide group could cleave, leading to the loss of the CSNH₂ radical and the formation of a stable 2,3-dihydrobenzofuran-2-yl cation.

Retro-Diels-Alder Reaction: The dihydrobenzofuran ring could undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral molecule, such as ethene, from the heterocyclic ring.

Cleavage of the Carbothioamide Group: The C-C bond between the dihydrobenzofuran ring and the carbothioamide group could break, resulting in fragments corresponding to the carbothioamide moiety and the dihydrobenzofuran ring.

Predicted Major Fragments for this compound:

Fragment IonProposed Structure/Origin
[C₈H₇O]⁺Loss of the carbothioamide group
[C₉H₉NOS - CSNH₂]⁺Alpha-cleavage at the C2 position
[C₇H₅O]⁺Further fragmentation of the benzofuran (B130515) ring

The analysis of these and other fragment ions in an experimental mass spectrum would provide valuable corroborating evidence for the proposed structure of this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

A successful crystallographic analysis of this compound would yield a wealth of structural information, including:

Confirmation of Connectivity: The precise bonding arrangement of all atoms in the molecule would be unequivocally confirmed.

Molecular Geometry: Accurate measurements of all bond lengths and bond angles would be obtained. For example, the C-S and C-N bond lengths within the carbothioamide group, as well as the geometry of the dihydrofuran ring (e.g., its degree of planarity or puckering), would be determined.

Stereochemistry: The stereochemistry at the chiral center (C2) would be unambiguously assigned as either (R) or (S) if a single enantiomer is present in the crystal, or it would be identified as a racemic mixture.

Intermolecular Interactions: The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the N-H protons of the carbothioamide group and the oxygen atom of the dihydrobenzofuran ring or the sulfur atom. These interactions are crucial for understanding the solid-state properties of the compound.

Expected Crystallographic Data Parameters (Hypothetical):

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-S, C-N, C-O, C-C
Bond Angles (°)Angles defining the geometry of the rings and the substituent
Torsion Angles (°)Describing the conformation of the molecule
Hydrogen BondingDonor-Acceptor distances and angles

The data obtained from a single-crystal X-ray diffraction study would provide a complete and unambiguous picture of the solid-state structure of this compound, complementing the information obtained from mass spectrometry and other spectroscopic techniques.

Future Research Directions and Synthetic Innovations for 2,3 Dihydrobenzofuran 2 Carbothioamide

Development of Green Chemistry Protocols for Synthesis

Future synthetic approaches will increasingly prioritize sustainability. The development of green chemistry protocols for synthesizing 2,3-Dihydrobenzofuran-2-carbothioamide would focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. A key target for green innovation is the thioamidation step, which traditionally can involve harsh reagents.

Research in this area could adapt existing green thioamide synthesis methods to a suitable 2,3-dihydrobenzofuran (B1216630) precursor, such as the corresponding amide or nitrile. Promising green thioamidation strategies include:

Multicomponent Reactions: A highly atom-economical approach would involve a one-pot reaction combining a precursor to the dihydrobenzofuran ring, an amine, and a sulfur source. For instance, protocols using elemental sulfur with aldehydes/ketones and secondary amines in biodegradable deep eutectic solvents (DES) have proven effective for general thioamide synthesis and could be adapted for this specific target. rsc.org

Water-Mediated Synthesis: Leveraging water as a solvent is a primary goal of green chemistry. Recent studies have shown that water can mediate the synthesis of thioamides without the need for catalysts or external energy inputs, offering a significant improvement in the environmental profile of the synthesis. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to drive reactions, often leading to shorter reaction times, milder conditions, and higher yields. A comparative study on the synthesis of aryl thioamides from carboxylic acids and thiourea (B124793) demonstrated significantly improved efficiency with ultrasound assistance, a technique directly applicable to the final step in producing this compound. utu.ac.in

Table 1: Comparison of Potential Green Thioamidation Protocols
ProtocolKey FeaturesPotential AdvantagesReference
Deep Eutectic Solvents (DES)Uses biodegradable and recyclable solvents like choline (B1196258) chloride-urea. Catalyst-free.Reduced waste, enhanced sustainability, improved reactivity. rsc.orgresearchgate.net
Water-Mediated SynthesisUtilizes water as the sole solvent without additives or catalysts.Environmentally benign, safe, scalable, and energy-efficient. organic-chemistry.org
Ultrasound-Assisted SynthesisEmploys sonication to accelerate the reaction.Shorter reaction times, higher yields, milder conditions. utu.ac.in

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. Future synthesis of this compound will benefit from the exploration of novel catalytic systems for both the construction of the heterocyclic core and the installation of the carbothioamide functionality.

Key areas for catalytic innovation include:

Transition-Metal Catalysis: While methods exist for creating the 2,3-dihydrobenzofuran ring using catalysts based on palladium, rhodium, or copper, future work could focus on developing catalysts for the direct carbothiolation of unsaturated precursors. organic-chemistry.orgethz.ch Research into palladium-N-heterocyclic carbene (NHC) catalysts, for example, has shown promise in atom-economical intramolecular carbothiolation reactions, which could potentially be adapted to form the target molecule in a single, highly efficient step. ethz.ch

Organocatalysis: Chiral organocatalysts could be employed to achieve an enantioselective synthesis of the 2,3-dihydrobenzofuran scaffold. This would be particularly valuable for pharmaceutical applications where a single enantiomer is often required. Subsequent conversion of a 2-position functional group (e.g., ester, nitrile) to the carbothioamide would yield an enantiopure final product.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. A potential biocatalytic approach could involve the kinetic resolution of a racemic 2,3-dihydrobenzofuran precursor using lipases or other hydrolases, followed by chemical steps to install the carbothioamide group.

Table 2: Potential Catalytic Systems and Their Applications
Catalyst TypePotential ApplicationAnticipated Outcome
Palladium-NHC ComplexesIntramolecular carbothiolation of an alkene precursor.High atom economy, direct formation of C-C and C-S bonds.
Chiral AminothioureasAsymmetric synthesis of the dihydrobenzofuran ring.High enantioselectivity, access to chiral building blocks.
Hydrolase Enzymes (e.g., Lipases)Kinetic resolution of a racemic dihydrobenzofuran intermediate.Environmentally friendly separation of enantiomers.

Integration of Continuous Flow Chemistry and Automation in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. Integrating the synthesis of this compound into an automated, multi-step flow process represents a major forward-looking research direction.

A hypothetical flow synthesis could be designed in sequential modules:

Scaffold Formation: The initial module would focus on the cyclization reaction to form the 2,3-dihydrobenzofuran ring, potentially using a packed-bed reactor containing a heterogeneous catalyst.

Functionalization: The output from the first module would flow directly into a second reactor for functional group installation at the 2-position, for instance, conversion to a nitrile or an amide.

Thionation and Purification: The final module would perform the conversion to the carbothioamide, possibly using a tube-in-tube reactor for the safe handling of reagents like gaseous hydrogen sulfide (B99878) or by employing immobilized thionating agents. google.comrsc.org In-line purification techniques, such as solid-phase scavenger resins or liquid-liquid extraction, could be integrated to yield the pure product directly.

This automated approach would not only accelerate the synthesis and optimization process but also allow for the on-demand production of the target compound with high consistency and purity.

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry and molecular modeling are indispensable tools for modern synthetic planning. For a target like this compound, where established routes are lacking, computational methods can de-risk and guide experimental work.

Future research will likely employ these tools to:

Predict Reaction Feasibility: Density Functional Theory (DFT) calculations can be used to model transition states and reaction energy profiles for various proposed synthetic routes. This allows chemists to assess the viability of a new reaction before committing to laboratory work, saving time and resources.

Design Novel Catalysts: Computational screening can identify promising catalyst structures for specific transformations, such as the selective C-H activation of the dihydrobenzofuran core or for facilitating a novel cyclization pathway.

Understand Reactivity: Modeling can provide deep mechanistic insights into how substrates and reagents interact. For example, understanding the mechanism of thionation with different reagents (e.g., Lawesson's reagent vs. elemental sulfur) can help in selecting milder and more environmentally friendly conditions.

Exploration of Hybrid Methodologies Combining Different Synthetic Strategies

The most innovative future syntheses will likely arise from combining multiple strategic approaches into a single, streamlined process. These hybrid methodologies can harness the distinct advantages of different fields of chemistry to overcome complex synthetic challenges.

Potential hybrid strategies for this compound include:

Photocatalysis-Flow Chemistry: A visible-light-mediated photocatalytic reaction could be used to construct the 2,3-dihydrobenzofuran ring in a flow reactor, offering a green and efficient initiation step. The resulting intermediate could then undergo further functionalization and thionation in subsequent downstream modules.

Chemoenzymatic Synthesis: This approach would combine the selectivity of enzymes with the broad applicability of chemical catalysis. For example, an enzyme could be used for the enantioselective creation of a chiral dihydrobenzofuran alcohol, which is then converted via chemical catalysis to the target carbothioamide.

Directed C-H Activation and Thionation: Drawing inspiration from methods developed for related benzofuran (B130515) systems, a strategy could involve the use of a directing group to achieve regioselective C-H functionalization at the 2-position of the dihydrobenzofuran ring to install a precursor group, followed by a green thionation protocol. nih.gov

By pursuing these innovative and interdisciplinary research directions, the chemical community can develop novel, efficient, and sustainable pathways for the synthesis of this compound and its derivatives, unlocking their potential for future applications.

Q & A

Q. What methodologies address low yields in large-scale synthesis for preclinical trials?

  • Methodological Answer : Flow chemistry systems improve scalability by maintaining precise temperature and mixing control. Catalytic asymmetric synthesis (e.g., using BINAP-metal complexes) enhances enantiomeric excess. Process Analytical Technology (PAT) monitors reaction progress in real-time to minimize side products .

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